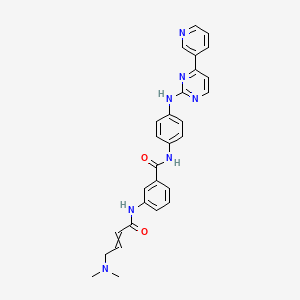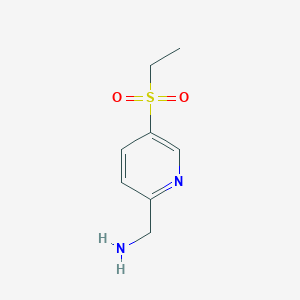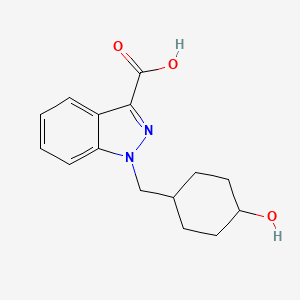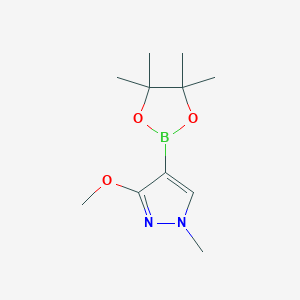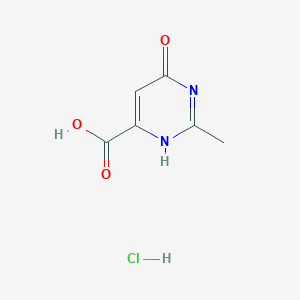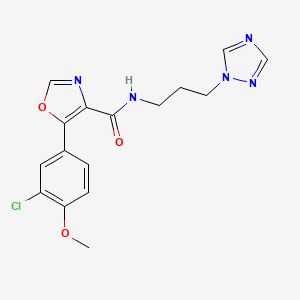
PF-04802367
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PF-367 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of an oxazole ring, which is then functionalized with a triazole moiety and a chloro-methoxyphenyl group. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
PF-367 undergoes various chemical reactions, including:
Oxidation: PF-367 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: PF-367 can undergo substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-367 has a wide range of scientific research applications:
Chemistry: PF-367 is used as a tool compound to study the inhibition of GSK-3 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of GSK-3 in cellular processes, including cell cycle regulation and apoptosis.
Medicine: PF-367 is being explored for its potential therapeutic effects in treating neurological diseases, particularly Alzheimer’s disease, by modulating tau phosphorylation.
Industry: PF-367 is used in the development of new drugs targeting GSK-3 and related pathways.
Mechanism of Action
PF-367 exerts its effects by selectively inhibiting GSK-3, a serine/threonine protein kinase involved in various cellular processes. The compound binds to the ATP-binding site of GSK-3, preventing its activity. This inhibition leads to the modulation of tau phosphorylation, which is crucial in the pathogenesis of Alzheimer’s disease . The molecular targets and pathways involved include the Wnt/β-catenin signaling pathway and the regulation of glycogen synthesis .
Comparison with Similar Compounds
PF-367 is unique in its high selectivity and potency as a GSK-3 inhibitor. Similar compounds include:
SB 415286: Another GSK-3 inhibitor with different selectivity and potency profiles.
BIO (6-bromoindirubin-3’-oxime): A potent GSK-3 inhibitor with distinct chemical properties.
Kenpaullone: A GSK-3 inhibitor with a different mechanism of action and selectivity. PF-367 stands out due to its exceptional selectivity for GSK-3 over other kinases and its desirable central nervous system properties.
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-N-[3-(1,2,4-triazol-1-yl)propyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-13-4-3-11(7-12(13)17)15-14(20-10-25-15)16(23)19-5-2-6-22-9-18-8-21-22/h3-4,7-10H,2,5-6H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFYFNAGNBUGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)NCCCN3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1S)-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-3-yl]acetic acid](/img/structure/B8056493.png)
![1-[(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carbonyl]piperidine-4-carboxylic acid](/img/structure/B8056501.png)
![3-(4-chlorophenyl)-4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid](/img/structure/B8056503.png)
![(2S)-2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B8056506.png)
![(2S)-2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B8056511.png)
![(2S)-2-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B8056517.png)
methanone](/img/structure/B8056533.png)
![[(2S)-3-methylbutan-2-yl]azanium;chloride](/img/structure/B8056544.png)
